REACTION_CXSMILES
|
[N:1]([C:4]1[N:9]=[C:8]([NH:10][CH3:11])[C:7]([C:12]#N)=[CH:6][N:5]=1)=[N+]=[N-].[H][H].C(O)=[O:17]>[Ni]>[NH2:1][C:4]1[N:9]=[C:8]([NH:10][CH3:11])[C:7]([CH:12]=[O:17])=[CH:6][N:5]=1
|
Name
|
2-azido-5-cyano-4-methylaminopyrimidine
|
Quantity
|
22.24 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=NC=C(C(=N1)NC)C#N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was shaken under an atmosphere of hydrogen (40.1 psi) in a Parr hydrogenation apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was shaken at room temperature
|
Type
|
STIRRING
|
Details
|
the mixture shaken overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under high vacuum
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The insoluble material was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 450 mL of boiling water
|
Type
|
FILTRATION
|
Details
|
The aqueous solution was filtered
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)NC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |